molecular formula C11H13FN2S B1438583 N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1038356-64-7

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1438583
CAS RN: 1038356-64-7
M. Wt: 224.3 g/mol
InChI Key: PNFVUYYMNPSJJG-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, an ethyl linker, and a 4-fluorophenyl group. The fluorine atom in the fluorophenyl group is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase its lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazolidinones and their structural analysis are critical in understanding the properties and potential applications of N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine. Research in this area focuses on developing novel synthetic routes and elucidating the conformational and electronic characteristics of thiazole derivatives. For instance, the reaction of chloral with substituted anilines leading to a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility and reactivity of thiazole intermediates under various conditions (Issac & Tierney, 1996).

Medicinal Chemistry Applications

In medicinal chemistry, the focus is on the biological activity of thiazole derivatives, including their antimicrobial, antitumor, and antidiabetic properties. The thiazolidinedione core, closely related to thiazol-2-amines, is a ubiquitous pharmacophore with a wide range of pharmacological activities. This versatility is attributed to the ease of structural modification, allowing for the development of various lead molecules against clinical disorders (Singh et al., 2022).

Environmental and Material Science Applications

Thiazole derivatives also find applications in environmental science and material engineering, such as in the development of sorbents for pollutant removal. For example, amine-functionalized sorbents, which could be structurally related to N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, have shown promise in the efficient removal of persistent and toxic substances from water sources. This research highlights the potential environmental applications of thiazole-based compounds in addressing pollution and enhancing water treatment technologies (Ateia et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing thiazole rings are kinase inhibitors, but without more information, it’s impossible to predict the mechanism of action .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any new compound, it would need to be thoroughly tested for toxicity and side effects .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential therapeutic use .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c12-10-3-1-9(2-4-10)5-6-13-11-14-7-8-15-11/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVUYYMNPSJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

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